Oxalic acid;2-piperazin-1-ylquinoxaline
Description
Oxalic acid;2-piperazin-1-ylquinoxaline is a hybrid compound combining oxalic acid (a dicarboxylic acid, H₂C₂O₄) with 2-piperazin-1-ylquinoxaline, a heterocyclic aromatic moiety containing piperazine and quinoxaline subunits. The compound is synthesized via a multi-step process involving oxalic acid as a key reagent. For instance, 2-chloro-3-(piperazin-1-yl)quinoxaline is synthesized by reacting oxalic acid with o-phenylenediamine in HCl to form quinoxaline-2,3-dione, followed by treatment with POCl₃ and subsequent piperazine addition . Oxalic acid’s role in this synthesis is critical, as it avoids byproduct formation (e.g., compound 6 in acetic acid) and improves reaction efficiency when used in dioxane .
The compound’s structural features include:
- Oxalic acid: A dicarboxylic acid with two carbonyl centers, enhancing solubility and enabling coordination chemistry .
- 2-Piperazin-1-ylquinoxaline: A bicyclic aromatic system with a piperazine substituent, known for modulating pharmacokinetic properties and enhancing bioactivity in medicinal chemistry .
Properties
IUPAC Name |
oxalic acid;2-piperazin-1-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.C2H2O4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZKIRPFMYTLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Oxalic acid’s use in dioxane improves yields (85–95%) compared to acetic acid, which generates byproducts (10–40% yield of 6 ) .
- Bioactivity: Quinoxaline-piperazine hybrids (e.g., SRT-1720) show enhanced pharmacokinetics due to piperazine’s solubility and quinoxaline’s aromatic interactions .
Functional and Pharmacological Comparisons
Antimicrobial Activity
- Oxalic acid;2-piperazin-1-ylquinoxaline: Limited direct data, but quinoxaline derivatives (e.g., 2-quinoxalinecarboxylic acid) exhibit antibacterial effects via metabolic disruption .
Kinase Inhibition and Apoptosis
- VEGFR-2 Inhibitors: Quinoxaline-based molecules (e.g., compound 1 in ) inhibit angiogenesis by targeting VEGF receptors, with IC₅₀ values <1 µM .
- Apoptosis Enhancement: Thiazole-quinoxaline derivatives induce caspase-3 activation, showing promise in colorectal cancer models .
Solubility and Stability
- Oxalic acid enhances aqueous solubility of metal complexes (e.g., in Tank 5F sludge dissolution, where it selectively dissolves Fe, U, and Al ).
- Piperazine substituents improve blood-brain barrier penetration in CNS-targeted drugs .
Physicochemical Properties
Preparation Methods
Condensation of Oxalic Acid with o-Phenylenediamine
The synthesis begins with the condensation of oxalic acid and o-phenylenediamine to form quinoxaline-2,3-diol. This reaction proceeds via a cyclization mechanism under reflux conditions, typically in an aqueous or alcoholic medium. The dihydroxyquinoxaline intermediate serves as the foundational structure for subsequent modifications.
Reaction Conditions and Yield
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Reactants : Oxalic acid (1.0 equiv), o-phenylenediamine (1.0 equiv)
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Solvent : Ethanol or water
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Temperature : Reflux (~80–100°C)
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Time : 4–6 hours
This step is critical for establishing the quinoxaline scaffold, with the hydroxyl groups at positions 2 and 3 providing sites for further functionalization.
Chlorination of Quinoxaline-2,3-diol
The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF). This step replaces the hydroxyl groups with chlorine atoms, yielding 2,3-dichloroquinoxaline.
Key Parameters
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Chlorinating Agent : POCl₃ (excess, 3–4 equiv)
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Catalyst : DMF (0.1 equiv)
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Temperature : 80–90°C
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Time : 2–3 hours
Mechanistic Insights and Side Reactions
Role of Solvent and Base
The use of acetonitrile as a solvent enhances the solubility of both the dichloroquinoxaline and piperazine, while NaHCO₃ neutralizes HCl generated during the substitution, preventing side reactions such as hydrolysis. Competing pathways, such as disubstitution (both chlorines replaced), are minimized by controlling the stoichiometry of piperazine (1.2 equiv vs. 1.0 equiv dichloroquinoxaline).
Byproduct Formation
Minor byproducts, including 3-chloro-2-piperazinylquinoxaline and bis-piperazinyl derivatives, may form if reaction conditions deviate from optimal parameters. These are typically removed via recrystallization from ethanol or column chromatography.
Analytical Characterization
Spectroscopic Data
The synthesized this compound is characterized using NMR, IR, and mass spectrometry. Representative data for analogous compounds include:
Table 1: Selected NMR Data for 2-Piperazin-1-ylquinoxaline Derivatives
| Compound | δ (¹H NMR, DMSO-d6) | δ (¹³C NMR, DMSO-d6) |
|---|---|---|
| 10a | 2.78 (t, 4H, piperazine), 3.25 (s, 2H, CH₂CO) | 49.11 (piperazine), 168.66 (C=O) |
| 10c | 2.77 (t, 4H, piperazine), 3.25 (s, 2H, CH₂CO) | 49.05 (piperazine), 168.94 (C=O) |
Key Observations:
-
The singlet at δ 3.25 ppm in ¹H NMR corresponds to the methylene group adjacent to the amide functionality.
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Piperazine protons resonate as triplets near δ 2.7–3.6 ppm, confirming successful substitution.
Applications and Further Functionalization
Biological Activity
While the primary focus of this analysis is synthesis, it is noteworthy that 2-piperazin-1-ylquinoxaline derivatives exhibit inhibitory activity against VEGFR-2, a target in anticancer drug development. The amide-linked acetamide variants (e.g., 10a-g ) demonstrate enhanced binding affinity due to hydrogen-bonding interactions with Glu885 and Asp1046 residues.
Derivatization Strategies
The piperazine moiety permits further functionalization, such as:
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Acylation : Reaction with acyl chlorides to introduce hydrophobic groups.
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Alkylation : Formation of N-alkyl derivatives for solubility modulation.
Q & A
Q. How can researchers optimize the synthesis of 2-piperazin-1-ylquinoxaline derivatives while minimizing side reactions?
Methodological Answer: To optimize synthesis, employ factorial design experiments to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants. For example, highlights the use of piperazine derivatives in quinoxaline synthesis under reflux conditions with anhydrous solvents. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using nuclear magnetic resonance (NMR) spectroscopy to identify side products like unreacted piperazine or quinoxaline oligomers. Adjust catalyst loading (e.g., palladium-based catalysts) to enhance regioselectivity .
Q. What analytical techniques are recommended for characterizing oxalic acid co-crystals with 2-piperazin-1-ylquinoxaline?
Methodological Answer: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm molecular weight and purity, as demonstrated in for structurally similar quinoxaline impurities. Pair this with X-ray diffraction (XRD) to analyze crystal lattice interactions and Fourier-transform infrared spectroscopy (FTIR) to identify hydrogen bonding between oxalic acid’s carboxyl groups and the piperazine nitrogen atoms. Differential scanning calorimetry (DSC) can further assess thermal stability and polymorphic transitions .
Q. How should researchers design stability studies for oxalic acid-piperazine complexes under varying pH conditions?
Methodological Answer: Conduct accelerated stability testing by preparing buffer solutions at pH 2.0 (simulating gastric fluid), 7.4 (physiological pH), and 9.0 (alkaline conditions). Store samples at 25°C, 40°C, and 60°C, and analyze degradation products monthly via HPLC with UV detection ( ). Track changes in solubility and crystallinity using dynamic light scattering (DLS) and powder XRD. Compare results against theoretical degradation pathways predicted by computational models (e.g., density functional theory, DFT) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 2-piperazin-1-ylquinoxaline in nucleophilic aromatic substitution reactions?
Methodological Answer: Use computational chemistry tools (e.g., Gaussian or ORCA software) to map the electron density distribution across the quinoxaline ring and piperazine substituents. emphasizes linking such analyses to frontier molecular orbital (FMO) theory to predict sites of electrophilic attack. Validate predictions experimentally by synthesizing derivatives with electron-withdrawing or donating groups and comparing reaction rates via kinetic studies. NMR-based kinetic isotope effects (KIE) can further elucidate transition states .
Q. How can researchers resolve contradictions in reported bioactivity data for 2-piperazin-1-ylquinoxaline derivatives?
Methodological Answer: Apply meta-analysis frameworks to reconcile disparate results, focusing on variables such as assay type (e.g., cell-based vs. enzymatic), solvent systems (polar aprotic vs. aqueous), and impurity profiles ( ). Use multivariate regression to identify confounding factors, such as residual oxalic acid in co-crystals altering bioavailability. Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. What advanced separation techniques are suitable for isolating trace impurities in oxalic acid-piperazine formulations?
Methodological Answer: Implement hyphenated techniques like ultra-high-performance liquid chromatography (UHPLC) paired with quadrupole time-of-flight (Q-TOF) mass spectrometry for high-resolution impurity profiling, as detailed in . For charged impurities, use capillary electrophoresis (CE) with UV/Vis detection. Optimize mobile phase composition (e.g., ion-pair reagents for quinoxaline derivatives) to enhance separation efficiency .
Q. How can researchers model the environmental fate of oxalic acid-piperazine complexes?
Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and ecotoxicity, referencing ’s ecological risk guidelines. Validate models using microcosm studies with soil and water samples, measuring hydrolysis rates and microbial uptake via liquid scintillation counting (LSC) for radiolabeled compounds. Monitor nitrogen oxide emissions (a decomposition byproduct per ) using gas chromatography-mass spectrometry (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
